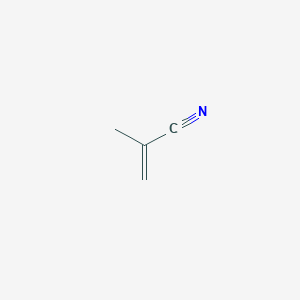
Methacrylonitrile
Cat. No. B127562
Key on ui cas rn:
126-98-7
M. Wt: 67.09 g/mol
InChI Key: GYCMBHHDWRMZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05534650
Procedure details


The reaction used in the present invention is a gas phase catalytic oxidation reaction of an alkane with ammonia, i.e. an ammoxidation reaction of an alkane. As the alkane, methane, ethane, propane, n-butane, isobutane, pentane, hexane, heptane, or cyclohexane may, for example, be mentioned. Taking the industrial application of the resulting nitrile into consideration, however, it is preferred to employ a C1-4 alkane, particularly propane and/or butane, from a viewpoint such that as the resulting nitrile, acrylonitrile and/or methacrylonitrile can be obtained in good yield.


[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
C1-4 alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four







[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen




Name

Identifiers


|
REACTION_CXSMILES
|
[NH3:1].C.CC.[CH3:5][CH2:6][CH3:7].CCCC.[CH3:12][CH:13]([CH3:15])[CH3:14]>C1CCCCC1.CCCCCCC.CCCCCC.CCCCC>[C:5](#[N:1])[CH:6]=[CH2:7].[C:12](#[N:1])[C:13]([CH3:15])=[CH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C
|
Step Three
[Compound]
|
Name
|
nitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
C1-4 alkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Eleven
[Compound]
|
Name
|
alkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Twelve
[Compound]
|
Name
|
alkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
[Compound]
|
Name
|
alkane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Fifteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC
|
Step 16
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
